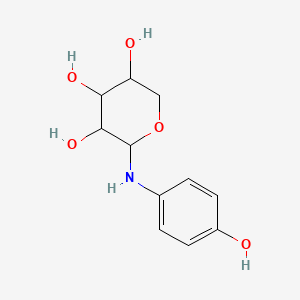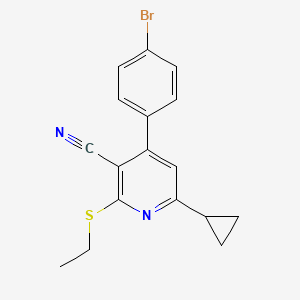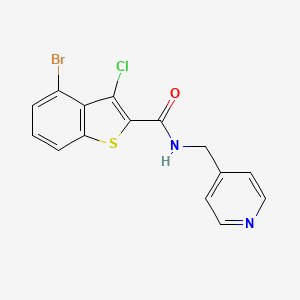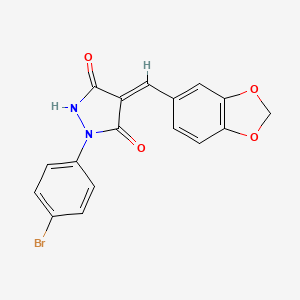![molecular formula C17H16N2O2S B5220111 3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B5220111.png)
3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylphenyl)-5-[(2-methylphenyl)amino]-1,3-thiazolidine-2,4-dione, commonly known as MMPI, is a thiazolidinedione derivative that has received significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been shown to possess various biological activities, including anti-inflammatory, antidiabetic, and anticancer properties.
作用機序
The mechanism of action of MMPI is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MMPI has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. MMPI also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Furthermore, MMPI has been found to activate adenosine monophosphate-activated protein kinase (AMPK), a signaling pathway that plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MMPI are diverse and depend on the specific application. MMPI has been shown to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. It also improves insulin sensitivity and reduces blood glucose levels in animal models of diabetes. MMPI has been found to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo.
実験室実験の利点と制限
One of the advantages of using MMPI in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new therapeutics. MMPI has also been shown to have low toxicity and good pharmacokinetic properties, which are important considerations for drug development. However, one limitation of using MMPI in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on MMPI. One potential application is in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. MMPI has also shown promise in the treatment of diabetes and cancer. Further research is needed to elucidate the mechanism of action of MMPI and to optimize its pharmacokinetic properties. In addition, the development of new analogs of MMPI may lead to the discovery of more potent and selective compounds.
合成法
The synthesis of MMPI involves the reaction of 4-methylbenzaldehyde with 2-methylaniline to form 3-(4-methylphenyl)-5-(2-methylphenyl)amino-1,3-thiazolidine-2,4-dione. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid. The resulting product is then treated with hydrochloric acid to obtain MMPI.
科学的研究の応用
MMPI has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. MMPI has also been found to have antidiabetic effects by improving insulin sensitivity and reducing blood glucose levels. In addition, MMPI has been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
特性
IUPAC Name |
5-(2-methylanilino)-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-11-7-9-13(10-8-11)19-16(20)15(22-17(19)21)18-14-6-4-3-5-12(14)2/h3-10,15,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTZMIGSYJXNJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)nicotinamide 1-oxide](/img/structure/B5220047.png)
![ethyl 1-methyl-5-({2-[(6-phenyl-4-pyrimidinyl)thio]butanoyl}amino)-1H-pyrazole-4-carboxylate](/img/structure/B5220052.png)


![N-[2-(4-bromophenyl)-1-(hydrazinocarbonyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5220074.png)
![5-[(isopropylamino)sulfonyl]-2-methoxybenzoic acid](/img/structure/B5220082.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-3-isoxazolyl-4-piperidinecarboxamide](/img/structure/B5220086.png)

![2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5220093.png)


![2,2'-[(4-nitrophenyl)methylene]bis(5-methylthiophene)](/img/structure/B5220114.png)
